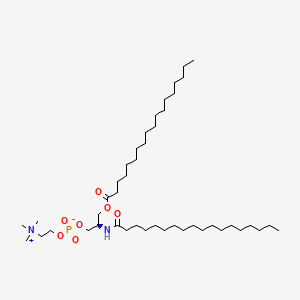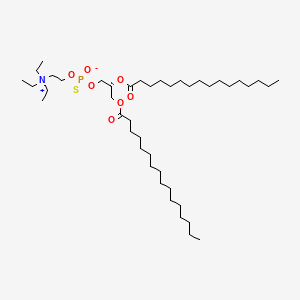
Cioteronel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cioteronel, also known by its developmental code name CPC-10997 and former tentative brand names Cyoctol and X-Andron, is a nonsteroidal antiandrogen (NSAA) compound. It was developed for the treatment of androgenetic alopecia (male pattern baldness), acne, and benign prostatic hyperplasia. Despite reaching phase III clinical trials for acne and phase II studies for androgenetic alopecia, it was ultimately discontinued due to poor efficacy .
Preparation Methods
Chemical Reactions Analysis
Cioteronel undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Scientific Research Applications
Cioteronel has been explored for several scientific research applications:
Chemistry: As a nonsteroidal antiandrogen, it has been studied for its ability to inhibit the binding of dihydrotestosterone (DHT) to its receptor.
Biology: Research has focused on its effects on androgen receptors and its potential use in treating conditions like acne and androgenetic alopecia.
Medicine: It was investigated for the treatment of benign prostatic hyperplasia and other androgen-related conditions.
Industry: Although not widely used industrially, its synthesis and reactions provide valuable insights into the development of similar compounds
Mechanism of Action
Cioteronel exerts its effects by competitively inhibiting the binding of dihydrotestosterone (DHT) to its protein receptor. This action prevents DHT from exerting its androgenic effects, thereby reducing symptoms associated with conditions like acne and androgenetic alopecia. It does not significantly affect estrogen or progesterone receptors .
Comparison with Similar Compounds
Cioteronel is unique among nonsteroidal antiandrogens due to its specific structure and mechanism of action. Similar compounds include:
- Delanterone
- Inocoterone
- Metogest
- Rosterolone
- Topilutamide
- Topterone
- Zanoterone These compounds also act as antiandrogens but may differ in their chemical structures, efficacy, and side effect profiles .
Properties
CAS No. |
89672-11-7 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
4-(5-methoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C16H28O2/c1-3-15(18-2)7-5-4-6-12-8-9-13-10-14(17)11-16(12)13/h12-13,15-16H,3-11H2,1-2H3 |
InChI Key |
KDULJHFMZBRAHO-UHFFFAOYSA-N |
SMILES |
CCC(CCCCC1CCC2C1CC(=O)C2)OC |
Canonical SMILES |
CCC(CCCCC1CCC2C1CC(=O)C2)OC |
Key on ui other cas no. |
105635-64-1 |
Synonyms |
6-(5-methoxy-1-heptyl)bicyclo(3,3,0)octan-3-one cioteronel CPC 10997 CPC-10997 CPC10997 cyoctol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({3-[2-(Trifluoromethyl)-10h-phenothiazin-10-yl]propanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B1201654.png)
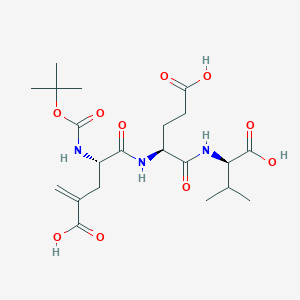
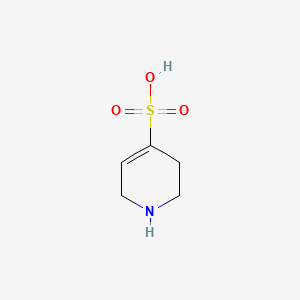
![(2S)-2-[[4-[2-(2,4-diamino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1201660.png)
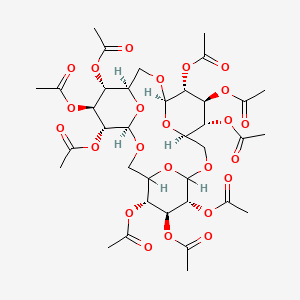
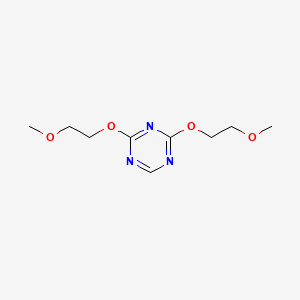
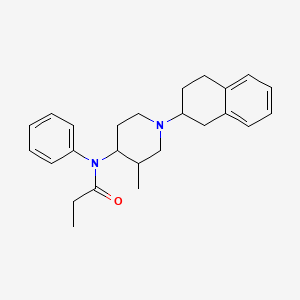
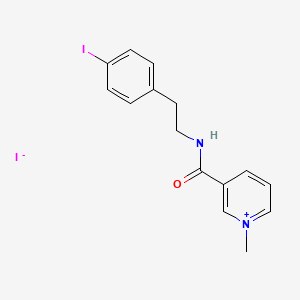
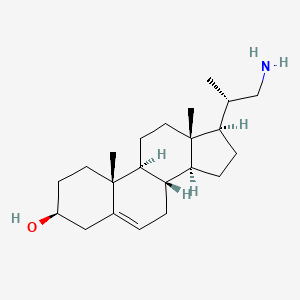
![3-(2-hydroxypentyl)-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1201669.png)
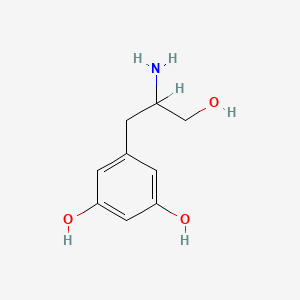
![But-2-enedioic acid;1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B1201674.png)
